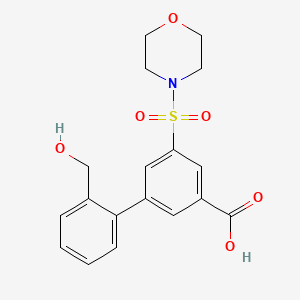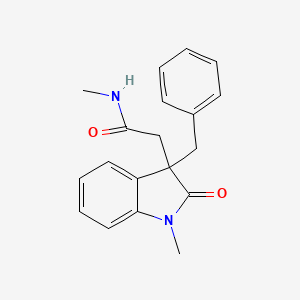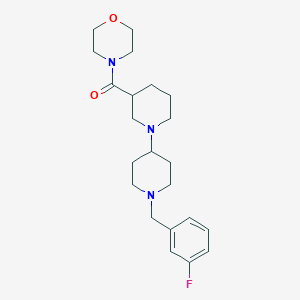![molecular formula C13H14ClN3O B5307091 N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5307091.png)
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. It binds to the receptor and blocks the effects of cannabinoids such as THC, which is the primary psychoactive component of cannabis. By blocking the CB1 receptor, this compound modulates the activity of the endocannabinoid system, which can have a wide range of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models, suggesting that it may have potential as an anti-obesity agent. It has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Additionally, this compound has been shown to have potential as an anti-addictive agent, reducing the rewarding effects of drugs such as cocaine and nicotine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is its selectivity for the CB1 receptor. This allows researchers to study the effects of the endocannabinoid system without interference from exogenous cannabinoids. Additionally, this compound has a well-established synthesis method and has been extensively studied, making it a reliable research tool.
One limitation of this compound is its potential for off-target effects. While it is highly selective for the CB1 receptor, it may still interact with other receptors or enzymes in the body, leading to unintended effects. Additionally, this compound has a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential as an anti-obesity agent. Further studies are needed to determine the optimal dosage and administration method for this application. Another area of interest is its potential as an anti-addictive agent. Studies are needed to determine the mechanisms underlying its effects on drug reward and addiction.
Conclusion
In conclusion, this compound is a synthetic cannabinoid receptor antagonist that has been extensively studied for its potential therapeutic applications. It is primarily used as a research tool to investigate the endocannabinoid system and has been shown to have a wide range of biochemical and physiological effects. While it has several advantages as a research tool, it also has limitations that must be taken into account. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is synthesized by reacting 1-methyl-1H-pyrazole-5-carboxylic acid with 4-chlorobenzyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product. The synthesis method is well-established and has been reported in several scientific publications.
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It is primarily used as a research tool to investigate the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, appetite, and mood. This compound is used to block the effects of cannabinoids on the CB1 receptor, which allows researchers to study the physiological effects of the endocannabinoid system without interference from exogenous cannabinoids.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-17-12(7-9-16-17)13(18)15-8-6-10-2-4-11(14)5-3-10/h2-5,7,9H,6,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKZDDOHNOZXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5307029.png)


![N-{4-[N-(4-hydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5307051.png)
amine hydrochloride](/img/structure/B5307057.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5307075.png)
![N-[2-({[(3-methoxyphenyl)amino]carbonyl}amino)-6-methylphenyl]-2-methylpropanamide](/img/structure/B5307076.png)

![benzyl 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoate](/img/structure/B5307099.png)

![4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5307112.png)
![8-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5307115.png)
![1-(3,4-dichlorophenyl)-3-{[2-(methylamino)-4-nitrophenyl]amino}-2-propen-1-one](/img/structure/B5307118.png)
![7-(2,5-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5307120.png)